molecular formula C10H12FNO B7464266 N,N-Dimethyl-2-(4-fluorophenyl)acetamide

N,N-Dimethyl-2-(4-fluorophenyl)acetamide

Cat. No. B7464266
M. Wt: 181.21 g/mol
InChI Key: MOFCUDMXGIHAFK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-fluorophenyl)acetamide (commonly known as modafinil) is a wakefulness-promoting agent that has been used for the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used off-label for cognitive enhancement and as a treatment for attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

Modafinil's mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. Modafinil also increases the activity of orexin neurons, which are involved in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been found to increase wakefulness, alertness, and vigilance. It has also been found to improve cognitive function, including attention, memory, and executive function. Modafinil has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which are neurotransmitters that play a role in wakefulness and cognitive function.

Advantages and Limitations for Lab Experiments

Modafinil has several advantages for lab experiments, including its ability to improve cognitive function and increase wakefulness. However, modafinil also has several limitations, including its potential for abuse and its effects on the cardiovascular system.

Future Directions

Future research on modafinil should focus on its potential use as a treatment for other cognitive disorders, such as Alzheimer's disease and Parkinson's disease. It should also focus on the long-term effects of modafinil use and its potential for abuse. Additionally, research should be conducted on the use of modafinil in combination with other drugs for the treatment of various cognitive disorders.

Synthesis Methods

Modafinil is synthesized from benzhydryl sulfinyl acetamide through a multi-step process. The first step involves the reaction of benzhydryl chloride with thionyl chloride to form benzhydryl chloride. The second step involves the reaction of benzhydryl chloride with sodium bisulfite to form benzhydryl sulfinyl chloride. The third step involves the reaction of benzhydryl sulfinyl chloride with acetamide to form modafinil.

Scientific Research Applications

Modafinil has been extensively studied for its potential use as a cognitive enhancer and as a treatment for various sleep disorders. It has also been studied for its potential use in the treatment of N,N-Dimethyl-2-(4-fluorophenyl)acetamide, depression, and schizophrenia. Modafinil has been found to improve cognitive function, including attention, memory, and executive function. It has also been found to improve mood and reduce fatigue.

properties

IUPAC Name

2-(4-fluorophenyl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCUDMXGIHAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N,N-dimethylacetamide

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